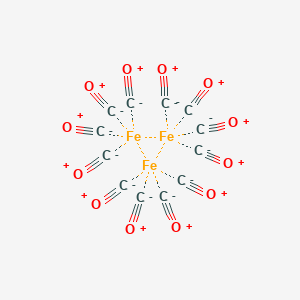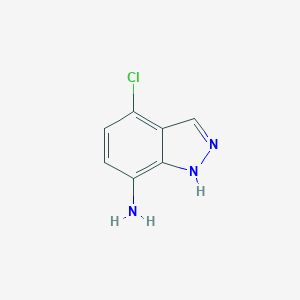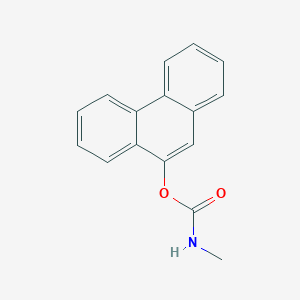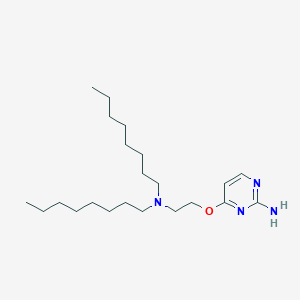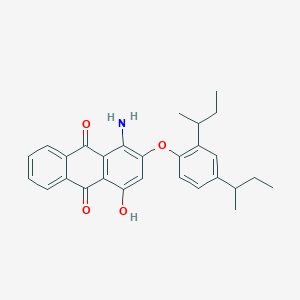
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. This compound is also known as AQ-RA 741, and it has been widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical And Physiological Effects
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in inflammation. In addition, it has been shown to inhibit the activity of bacterial enzymes, which leads to a reduction in bacterial growth.
Advantages And Limitations For Lab Experiments
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to use in biological experiments. However, it also has some limitations. It is a highly toxic compound that can cause damage to cells and tissues. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Future Directions
There are several future directions for the use of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to understand its mechanism of action and to identify its potential uses in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been used as a fluorescent probe and photosensitizer. It inhibits the activity of COX-2, reduces the production of prostaglandins, and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research.
Synthesis Methods
The synthesis of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a complex process that involves several steps. The first step involves the reaction of 2,4-di-sec-butylphenol with phthalic anhydride to form 2-(2,4-di-sec-butylphenoxy)phthalic anhydride. The second step involves the reaction of 2-(2,4-di-sec-butylphenoxy)phthalic anhydride with ammonia to form 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid. The final step involves the reaction of 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid with potassium hydroxide to form 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone.
Scientific Research Applications
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a photosensitizer for photodynamic therapy.
properties
CAS RN |
19756-52-6 |
|---|---|
Product Name |
1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone |
Molecular Formula |
C28H29NO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-amino-2-[2,4-di(butan-2-yl)phenoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H29NO4/c1-5-15(3)17-11-12-22(20(13-17)16(4)6-2)33-23-14-21(30)24-25(26(23)29)28(32)19-10-8-7-9-18(19)27(24)31/h7-16,30H,5-6,29H2,1-4H3 |
InChI Key |
DUCHHTQUACAQPU-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC |
Other CAS RN |
19756-52-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




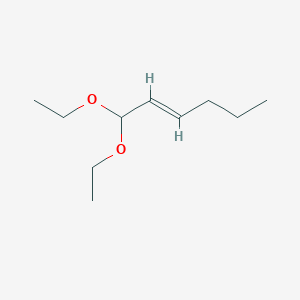
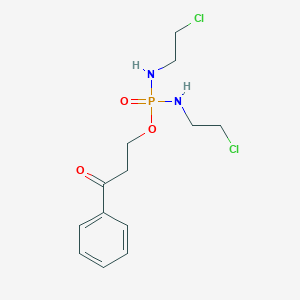
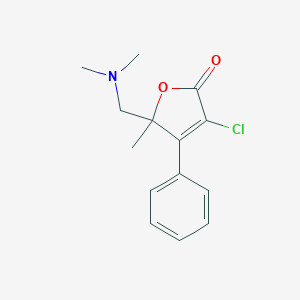
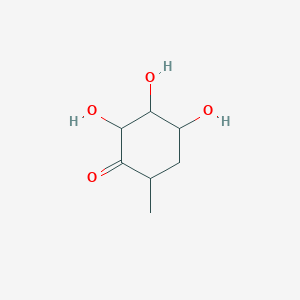
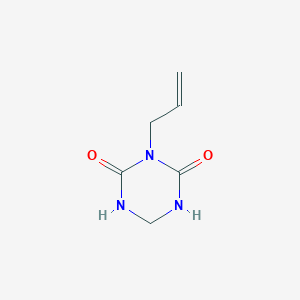
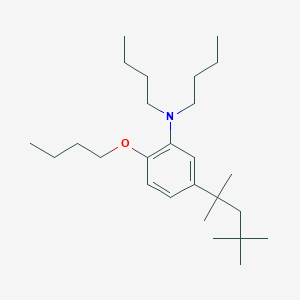
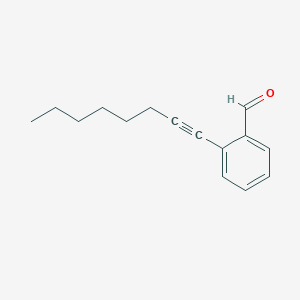
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
